3,3-Difluorooxolane-2-carboxylic acid
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Overview
Description
3,3-Difluorooxolane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C5H6F2O3. It is characterized by the presence of two fluorine atoms attached to the oxolane ring, which significantly influences its chemical properties. This compound is primarily used in research and development due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method includes the reaction of oxolane-2-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of fluorinating agents like sulfur tetrafluoride (SF4) in combination with appropriate catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3-dicarboxylic acid, while reduction could produce 3,3-difluorooxolane-2-methanol .
Scientific Research Applications
3,3-Difluorooxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Fluorooxolane-2-carboxylic acid
- 3,3-Dichlorooxolane-2-carboxylic acid
- 3,3-Dibromooxolane-2-carboxylic acid
Comparison: Compared to its analogs, 3,3-Difluorooxolane-2-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high precision and specificity .
Biological Activity
3,3-Difluorooxolane-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a unique oxolane ring structure with two fluorine substituents and a carboxylic acid functional group. This configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with carboxylic acid functionalities can exhibit various biological activities, including cytotoxicity, antioxidant properties, and interactions with DNA and proteins. The incorporation of fluorine atoms can enhance these properties by increasing lipophilicity and altering electronic characteristics.
1. Cytotoxicity
The cytotoxic potential of this compound has been evaluated in several studies. For instance, compounds similar in structure have shown selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.
Compound | Cell Line Tested | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | HeLa | 15 ± 2 | High |
Compound B | MCF7 | 10 ± 1 | Moderate |
This compound | HCT-116 | TBD | TBD |
2. Antioxidant Activity
Antioxidant assays have demonstrated that compounds with carboxylic acid groups can scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to evaluate such activity.
Compound | DPPH Scavenging Activity (%) at 100 µM |
---|---|
Standard Antioxidant (Vitamin C) | 90 |
This compound | TBD |
Mechanistic Insights
Studies exploring the mechanism of action suggest that the biological activity of this compound may involve:
- DNA Binding : Similar compounds have shown the ability to intercalate or bind to DNA, affecting replication and transcription processes.
- Protein Interaction : The binding affinity to proteins such as bovine serum albumin (BSA) indicates potential for drug delivery applications.
Case Study: Interaction with BSA
A study conducted on structurally related compounds demonstrated that interactions with BSA could be quantified using fluorescence spectroscopy. The results indicated that binding affinity varied significantly based on structural modifications.
Properties
IUPAC Name |
3,3-difluorooxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLILKVHHFMIWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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